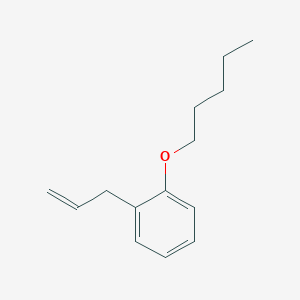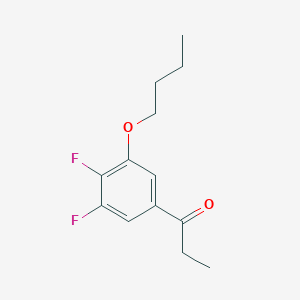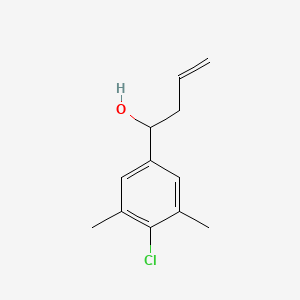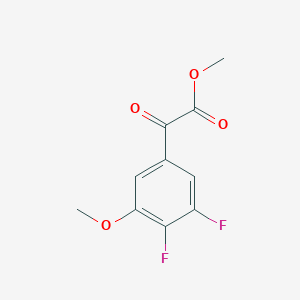![molecular formula C12H19NO B7991171 1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol](/img/structure/B7991171.png)
1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanol moiety. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol typically involves the reaction of 4-(Dimethylamino)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl group of the benzaldehyde, followed by protonation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用機序
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the compound can modulate enzymatic activities and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and phenyl ring but lacks the propanol moiety.
1-(4-Dimethylaminophenyl)ethanol: Similar structure with an ethanol group instead of a propanol group.
4-(Dimethylamino)phenylacetic acid: Contains a carboxylic acid group instead of a propanol group.
Uniqueness
1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol is unique due to the presence of the propanol moiety, which imparts distinct chemical reactivity and physical properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications compared to its analogs.
特性
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,14)9-10-5-7-11(8-6-10)13(3)4/h5-8,14H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMCGPNHDAHYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7991109.png)


![3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol](/img/structure/B7991132.png)







